molecular formula C24H22N4O2 B2592085 N-[(naphthalen-1-yl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide CAS No. 2097869-18-4

N-[(naphthalen-1-yl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide

Cat. No.: B2592085
CAS No.: 2097869-18-4
M. Wt: 398.466
InChI Key: RCYSYFBOKMAELX-UHFFFAOYSA-N
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Description

N-[(naphthalen-1-yl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C24H22N4O2 and its molecular weight is 398.466. The purity is usually 95%.
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Scientific Research Applications

Reductive Cleavage of Aromatic Carboxamides

A study by Ragnarsson et al. (2001) delves into the facilitated reduction of aromatic and heteroaromatic N-benzyl carboxamides, including those derived from naphthalene and quinoxaline. These compounds undergo regiospecific cleavage under mild reductive conditions, leading to the formation of Boc-protected (benzyl)amine with nearly quantitative yields. This process exemplifies the chemical's utility in synthetic organic chemistry, especially in the selective breaking of C(O)-N bonds (Ragnarsson et al., 2001).

Antitubercular Activity

Kantevari et al. (2011) explored the synthesis of diverse analogues through the Bohlmann-Rahtz reaction, yielding compounds with potent in vitro antimycobacterial activity against Mycobacterium tuberculosis. The study highlights the compound's role in generating novel therapeutic agents against tuberculosis, showcasing its potential in addressing global health challenges (Kantevari et al., 2011).

Biological Activity Spectrum

A comprehensive investigation by Goněc et al. (2012) on substituted quinoline-2-carboxamides and naphthalene-2-carboxamides revealed their significant activity against mycobacterial species and their potential to inhibit photosynthetic electron transport in chloroplasts. This study underscores the compound's broad biological activity, making it a valuable tool for both antimycobacterial research and agricultural applications (Goněc et al., 2012).

Quinoxaline Derivatives and Applications

Pereira et al. (2015) provided an extensive review of quinoxaline derivatives, highlighting their significant medical, biomedical, and industrial value. The modification of quinoxaline structures, including those related to N-[(naphthalen-1-yl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide, can lead to a wide variety of biomedical applications, such as antimicrobial activities and the treatment of chronic and metabolic diseases (Pereira et al., 2015).

Properties

IUPAC Name

N-(naphthalen-1-ylmethyl)-3-quinoxalin-2-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c29-24(26-14-18-8-5-7-17-6-1-2-9-20(17)18)28-13-12-19(16-28)30-23-15-25-21-10-3-4-11-22(21)27-23/h1-11,15,19H,12-14,16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYSYFBOKMAELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)NCC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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